molecular formula C8H18N2O B1280863 1-Amino-3-(piperidin-1-yl)propan-2-ol CAS No. 39849-46-2

1-Amino-3-(piperidin-1-yl)propan-2-ol

Cat. No. B1280863
CAS RN: 39849-46-2
M. Wt: 158.24 g/mol
InChI Key: VOQTZJYNVJFIJW-UHFFFAOYSA-N
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Description

1-Amino-3-(piperidin-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H20N2O . It is also known by its IUPAC name, 1-amino-3-(1-piperidinyl)-2-propanol .


Molecular Structure Analysis

The molecular structure of 1-Amino-3-(piperidin-1-yl)propan-2-ol consists of a piperidine ring attached to a propanol group with an amino group . The InChI code for this compound is 1S/C8H18N2O/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7,9H2 .


Physical And Chemical Properties Analysis

1-Amino-3-(piperidin-1-yl)propan-2-ol has a molecular weight of 158.24 g/mol . It has two hydrogen bond donors and three hydrogen bond acceptors . The compound is oil in physical form .

Scientific Research Applications

  • Synthesis and Pharmacological Properties :

    • The synthesis and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, including compounds like trihexyphenidyl and biperiden, have been extensively studied. These compounds show varied pharmacological activities and are used in different medicinal applications (Vardanyan, 2018).
  • Antifungal Agents :

    • A series of 1-[((hetero)aryl- or piperidinylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols, including 1-Amino-3-(piperidin-1-yl)propan-2-ol derivatives, have shown antifungal activity against strains like Candida albicans and Aspergillus fumigatus (Guillon et al., 2009).
  • Antidepressant Activity :

    • Derivatives of 1-Amino-3-(piperidin-1-yl)propan-2-ol have been synthesized and evaluated for their antidepressant activity. Some compounds exhibited fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).
  • Crystal and Molecular Structures :

    • The crystal structures of derivatives of 1-Amino-3-(piperidin-1-yl)propan-2-ol, such as threo-ifenprodil, a potent NMDA receptor antagonist, have been determined, providing insights into their molecular geometry and potential applications in medicinal chemistry (Kubicki & Codding, 2003).
  • Plant Growth Stimulator :

    • Compounds like 1-propyl-4-(3'-amino-1', 2', 4'-triazolo-3'-thiopropinyl) piperidin-4-ol, related to 1-Amino-3-(piperidin-1-yl)propan-2-ol, have shown potential as plant growth stimulators. Such compounds have been tested for growth-stimulating activity on crops like spring wheat (Kishibayev et al., 2019).
  • Corrosion Inhibition :

    • Tertiary amines, including derivatives of 1-Amino-3-(piperidin-1-yl)propan-2-ol, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds exhibit protective properties by forming a layer on the metal surface (Gao et al., 2007).
  • Multipotent Chaperone :

    • Certain derivatives of 1-Amino-3-(piperidin-1-yl)propan-2-ol have been discovered to possess multipotent chaperone properties, showing inhibitory effects on the proliferation of prions, cancer cells, and influenza virus (Yamashita et al., 2020).

Safety And Hazards

The safety information for 1-Amino-3-(piperidin-1-yl)propan-2-ol indicates that it may cause skin and eye irritation, and may cause respiratory irritation . The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it is corrosive and harmful .

properties

IUPAC Name

1-amino-3-piperidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQTZJYNVJFIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479216
Record name 1-amino-3-(piperidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(piperidin-1-yl)propan-2-ol

CAS RN

39849-46-2
Record name 1-amino-3-(piperidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-(piperidin-1-yl)propan-2-ol
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